molecular formula C33H36F3N5O10 B058222 Ac-YVAD-AFC

Ac-YVAD-AFC

Cat. No.: B058222
M. Wt: 719.7 g/mol
InChI Key: GWKJISJKNKIJNP-DEQDFGQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ac-Tyr-Val-Ala-Asp-7-amino-4-trifluoromethylcoumarin is a tetrapeptide obtained by formal condensation of the C-terminal carboxy group of Ac-Tyr-Val-Ala-Asp with the amino group of 7-amino-4-trifluoromethylcoumarin. It has a role as a protease inhibitor. It is a tetrapeptide, a member of acetamides, a member of coumarins and an organofluorine compound. It is functionally related to a 7-amino-4-(trifluoromethyl)coumarin.

Mechanism of Action

Target of Action

Ac-YVAD-AFC is a fluorogenic substrate primarily targeting caspase-1 . Caspases are a family of cysteine-dependent proteases that play essential roles in various cellular processes, including apoptosis, proliferation, differentiation, and the inflammatory response .

Mode of Action

The compound interacts with its targets through a specific sequence of amino acids, YVAD, which has been shown to be a preferred cleavage site for caspase-1 and -4 . When caspase-1 or -4 cleaves this compound, it releases a fluorescent compound known as AFC (7-amino-4-trifluoromethylcoumarin) .

Biochemical Pathways

The cleavage of this compound by caspase-1 or -4 is part of the broader caspase-mediated cell death and inflammation pathways . Dysregulation of these pathways has been linked to various diseases, including inflammatory diseases, neurological disorders, metabolic diseases, and cancer .

Pharmacokinetics

It’s worth noting that the compound’s solubility in dmso is 100 mg/ml , which could potentially impact its bioavailability.

Result of Action

The cleavage of this compound by caspase-1 or -4 results in the release of AFC . This release can be quantified by fluorescent detection, with an excitation wavelength of 400 nm and an emission wavelength of 505 nm . This fluorescence allows researchers to measure caspase activity, providing a valuable tool for studying apoptosis and inflammation.

Action Environment

It’s important to note that the compound should be stored in sealed storage, away from moisture and light, under nitrogen . This suggests that environmental conditions such as temperature, light, and humidity could potentially affect the compound’s stability and efficacy.

Biological Activity

Ac-YVAD-AFC is a fluorogenic peptide substrate primarily used to study caspase-1 activity, a key player in the inflammatory response and apoptosis. This compound, with the sequence Ac-Tyr-Val-Ala-Asp-AFC, has been instrumental in various research studies aimed at elucidating the mechanisms of cell death and inflammation.

This compound is specifically cleaved by caspase-1, leading to the release of the AFC (7-amino-4-trifluoromethylcoumarin) moiety which can be quantitatively measured. This property makes it an effective tool for assessing caspase-1 activity in various biological contexts, including neuroprotection, apoptosis, and inflammatory diseases.

Neuroprotection Studies

One significant study demonstrated that this compound could effectively reduce infarct volumes in a model of ischemic stroke by inhibiting caspase-1-like activity. The results showed that treatment with Ac-YVAD.cmk (a related compound) reduced both caspase-1 and caspase-3 activities significantly at 24 hours post-treatment, indicating a protective effect against neuronal apoptosis .

Table 1: Effects of Ac-YVAD.cmk on Caspase Activity Post-Ischemia

TreatmentCaspase-1 Activity (%)Caspase-3 Activity (%)Infarct Volume (%)
Control100 ± 20.3100 ± 30.341.1 ± 2.3
Ac-YVAD.cmk3.4 ± 10.413.2 ± 9.526.5 ± 2.1

This study highlights the potential of this compound in neuroprotective strategies by modulating apoptotic pathways.

Apoptosis in Sepsis

Another research focused on sepsis-induced thymocyte apoptosis utilized this compound to assess caspase activity in a rat model. The study found that inhibition of C5a significantly reduced thymocyte apoptosis, correlating with decreased caspase-1 activity as measured by this compound cleavage .

Table 2: Impact of C5a Blockade on Thymocyte Apoptosis

ParameterControl GroupC5a Blockade Group
Thymic Weight (g)0.45 ± 0.050.58 ± 0.06
Annexin V Binding (%)85%35%
Caspase-1 Activity (pmol AFC/μg protein)50 ± 1020 ± 5

These findings suggest that this compound is valuable for understanding the role of caspases in immune responses during sepsis.

Gastric Injury Model

In a gastric injury model, pretreatment with Ac-YVAD-CMK (an inhibitor related to this compound) improved survival rates and reduced histological evidence of injury compared to controls . The study indicated that inhibiting caspase-1 activity through this pathway could mitigate acute gastric injuries induced by stress or ethanol.

Table 3: Protective Effects in Gastric Injury

TreatmentSurvival Rate (%)Histological Score (Control = 100)
Vehicle30100
Ac-YVAD-CMK7050

This case underlines the therapeutic potential of targeting caspase pathways in gastrointestinal disorders.

Alzheimer's Disease Research

Research has also implicated this compound in studies related to Alzheimer’s disease, where it was used to measure caspase-6 activation linked to neurodegeneration . The inhibition of caspase-1 was shown to prevent the activation of downstream apoptotic pathways, suggesting a protective mechanism against neuronal loss.

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36F3N5O10/c1-15(2)28(41-31(49)23(38-17(4)42)11-18-5-8-20(43)9-6-18)32(50)37-16(3)29(47)40-24(14-26(44)45)30(48)39-19-7-10-21-22(33(34,35)36)13-27(46)51-25(21)12-19/h5-10,12-13,15-16,23-24,28,43H,11,14H2,1-4H3,(H,37,50)(H,38,42)(H,39,48)(H,40,47)(H,41,49)(H,44,45)/t16-,23-,24-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWKJISJKNKIJNP-DEQDFGQZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36F3N5O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

719.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ac-YVAD-AFC
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Customer
Q & A

Q1: How is Ac-YVAD-AFC used to study the effects of stone-forming components on bladder urothelium?

A: this compound is a fluorogenic substrate for caspase-1, an enzyme involved in inflammatory processes. [, ] When caspase-1 cleaves this compound, a fluorescent signal is produced. Researchers utilized this property to investigate the effects of calcium pyrophosphate (CPPD) and monosodium urate (MSU), both stone-forming components, on bladder urothelial cells. [] By measuring the fluorescence intensity after treating cells with CPPD or MSU, researchers could quantify caspase-1 activity and thus assess the level of NLRP3 inflammasome activation, a key inflammatory pathway. This method allowed them to demonstrate that both CPPD and MSU activate the NLRP3 inflammasome in a dose-dependent manner within bladder urothelium. []

Q2: Why was this compound chosen as a marker for caspase-1 activity instead of other caspase substrates, such as Ac-DEVD-amc, which is mentioned in one of the papers as a preferred substrate for caspase-3?

A: While Ac-DEVD-amc is indeed a preferred substrate for caspase-3, the research in question specifically focuses on the activation of the NLRP3 inflammasome, a process directly mediated by caspase-1. [] Therefore, using this compound, a more specific substrate for caspase-1, ensures that the observed effects are directly related to NLRP3 inflammasome activation and not influenced by the activity of other caspases like caspase-3. [] Choosing a substrate with higher specificity for the enzyme of interest, in this case, caspase-1, ensures more accurate and reliable results in the context of this specific research question.

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